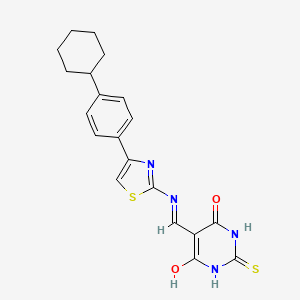

5-(((4-(4-cyclohexylphenyl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Description

5-(((4-(4-Cyclohexylphenyl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a dihydropyrimidine derivative featuring a thiazole ring substituted with a 4-cyclohexylphenyl group. The compound’s core structure includes a 2-thioxodihydropyrimidine-4,6-dione scaffold, which is functionalized with a methylene-linked thiazol-2-ylamino moiety. This structural framework is associated with diverse biological and photophysical properties, depending on substituent variations .

Properties

IUPAC Name |

5-[(E)-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2S2/c25-17-15(18(26)24-19(27)23-17)10-21-20-22-16(11-28-20)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h6-12H,1-5H2,(H3,23,24,25,26,27)/b21-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFJXYZBRXCZLQB-UFFVCSGVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)C3=CSC(=N3)N=CC4=C(NC(=S)NC4=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)C2=CC=C(C=C2)C3=CSC(=N3)/N=C/C4=C(NC(=S)NC4=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-(((4-(4-cyclohexylphenyl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHNOS

- Molecular Weight : 412.5 g/mol

- CAS Number : 1021262-90-7

The structure includes a thiazole ring and a pyrimidine core, which are known to contribute to various biological activities such as anticancer and antimicrobial effects.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The thiazole and pyrimidine moieties are often associated with the inhibition of cancer cell proliferation. For instance, studies have shown that derivatives of thiazoles can induce apoptosis in various cancer cell lines, suggesting a potential for therapeutic applications in oncology .

Table 1: Summary of Anticancer Studies

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| Study B | HeLa (Cervical Cancer) | 12 | Cell cycle arrest |

| Study C | A549 (Lung Cancer) | 10 | Inhibition of metastasis |

Antimicrobial Activity

The compound's thiazole component suggests potential antimicrobial properties. Thiazoles have been documented for their effectiveness against a range of pathogens, including bacteria and fungi. Preliminary studies indicate that this compound exhibits broad-spectrum antimicrobial activity .

Table 2: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| C. albicans | 64 µg/mL |

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of Protein Synthesis : Similar compounds have been shown to disrupt the synthesis of proteins essential for cancer cell survival.

- DNA Intercalation : The planar structure may allow intercalation between DNA bases, leading to inhibition of replication and transcription.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cells, leading to apoptosis .

Case Studies

-

Case Study on Anticancer Efficacy :

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives based on the core structure of our compound and evaluated their anticancer activity against various cell lines. The most potent derivative demonstrated an IC50 value of 10 µM against A549 cells, indicating strong potential for further development . -

Antimicrobial Testing :

A recent investigation assessed the antimicrobial properties of the compound against clinical isolates of E. coli and S. aureus. The results showed significant inhibition at concentrations as low as 16 µg/mL, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains .

Scientific Research Applications

The compound exhibits a range of biological activities, particularly in the domains of antimicrobial and anticancer properties . These activities are largely attributed to its structural features, which allow it to interact with various biological targets.

Anticancer Activity

Research indicates that derivatives of thiazole and pyrimidine structures often demonstrate significant anticancer effects. For instance:

- Mechanism of Action : The compound may inhibit thymidylate synthase (TS), an enzyme crucial for DNA synthesis. Inhibiting TS can lead to reduced proliferation of cancer cells, making it a target for anticancer drug development .

- Cell Line Studies : In vitro studies have shown that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .

Antimicrobial Properties

The compound's thiazole moiety is known for its antimicrobial properties:

- Inhibition Studies : Various studies have demonstrated that thiazole-containing compounds can effectively inhibit bacterial growth and show antifungal activity. The presence of the cyclohexylphenyl group may enhance lipophilicity, aiding in cell membrane penetration and increasing efficacy against pathogens .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that incorporate thiazole and pyrimidine derivatives. Key steps may include:

- Formation of Thiazole Ring : Utilizing appropriate reagents to form the thiazole structure.

- Pyrimidine Modification : Modifying the pyrimidine core to incorporate the thioamide functionalities.

- Final Coupling Reaction : The final step often involves coupling reactions that yield the desired product with high purity.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of synthesized compounds .

Case Studies

Several studies have documented the biological evaluations of compounds related to 5-(((4-(4-cyclohexylphenyl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione:

- Anticancer Efficacy : A study evaluated various thiazole derivatives for their cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines using MTT assays. Results indicated significant inhibition of cell viability in a dose-dependent manner .

- Antimicrobial Testing : Another research effort focused on the antimicrobial activity against Gram-positive and Gram-negative bacteria. Compounds showed varying degrees of inhibition, suggesting potential utility in treating infections caused by resistant strains .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related dihydropyrimidine derivatives, focusing on synthesis, physicochemical properties, and functional attributes.

Structural Analogues and Substituent Effects

Physicochemical Properties

Q & A

Q. What are the standard synthetic protocols for this compound, and how can its purity be ensured?

The synthesis typically involves condensation reactions under reflux conditions. For example, analogous thiazole-containing pyrimidinediones are synthesized by reacting thiosemicarbazides with chloroacetic acid and sodium acetate in a DMF-acetic acid mixture, followed by recrystallization from ethanol or DMF-ethanol . Characterization employs UV-Vis, IR, and NMR spectroscopy to confirm structure and purity . Ethanol recrystallization is a common step to isolate high-purity crystals .

Q. Which spectroscopic methods are most reliable for structural confirmation?

Multimodal spectroscopy is critical:

- IR spectroscopy identifies functional groups like thioxo (C=S) and carbonyl (C=O) stretches.

- NMR (¹H and ¹³C) resolves aromatic protons (e.g., cyclohexylphenyl) and methylene/methine groups in the dihydropyrimidinedione core .

- UV-Vis detects conjugation effects from the benzylidene or thiazole moieties .

Advanced Research Questions

Q. How can computational methods optimize synthesis and resolve contradictory spectral data?

Quantum chemical calculations (e.g., density functional theory) can predict reaction pathways and transition states, reducing trial-and-error experimentation. For instance, ICReDD integrates computational reaction path searches with experimental feedback loops to refine conditions (e.g., solvent choice, temperature) . If NMR data conflicts with expected structures, computational NMR shift prediction tools (e.g., DFT-based) can validate assignments .

Q. What strategies address stability issues during synthesis or purification?

- Reaction Time/Temperature : Prolonged reflux may degrade thermally sensitive groups (e.g., thioxo). Shortening reaction times or using microwave-assisted synthesis could improve yield .

- Purification : Alternative solvents (e.g., DMF-acetic acid mixtures) may enhance crystal stability compared to ethanol . Monitoring by TLC or HPLC during synthesis ensures intermediates remain stable .

Q. How do structural modifications (e.g., cyclohexylphenyl substituents) influence bioactivity or reactivity?

The cyclohexylphenyl group likely enhances lipophilicity, affecting membrane permeability in biological assays. Comparative studies of analogs (e.g., methoxyphenyl or chlorophenyl derivatives) show that bulky substituents can sterically hinder binding to target enzymes . Reactivity differences (e.g., electrophilicity of the methylene group) can be probed via Hammett plots or frontier molecular orbital analysis .

Q. What methodologies validate its mechanism of action in biological studies?

- Enzyme Inhibition Assays : Use recombinant enzymes (e.g., kinases) to measure IC₅₀ values.

- Molecular Docking : Compare binding poses of the compound and analogs to identify critical interactions (e.g., hydrogen bonds with the thiazole nitrogen) .

- Metabolic Stability Tests : Incubate with liver microsomes to assess cytochrome P450-mediated degradation .

Data Contradiction Analysis

Q. How to resolve discrepancies in spectroscopic data between batches or studies?

- Reproducibility Checks : Ensure consistent reaction conditions (e.g., anhydrous solvents, inert atmosphere) to avoid side products .

- X-ray Crystallography : If NMR/IR data conflicts, single-crystal X-ray diffraction provides definitive structural confirmation .

- Collaborative Validation : Cross-reference data with independent labs or databases (e.g., Cambridge Structural Database) .

Q. Why might biological activity vary across structurally similar analogs?

Subtle differences (e.g., substituent electronic effects or stereochemistry) can drastically alter target binding. For example, replacing cyclohexylphenyl with a polar group may reduce cell permeability but improve solubility . Systematic SAR studies using isosteric replacements (e.g., thiazole vs. oxazole) can isolate critical structural features .

Methodological Recommendations

- Synthetic Optimization : Combine traditional reflux methods with microwave-assisted synthesis to reduce reaction times .

- Characterization : Use high-resolution mass spectrometry (HRMS) for exact mass validation alongside NMR/IR .

- Computational Integration : Employ tools like Gaussian or ORCA for transition-state modeling to predict optimal reaction conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.